molecular formula C14H21N3O2 B11729097 Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B11729097
M. Wt: 263.34 g/mol
InChI Key: AWOBXGXXWCBSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O2. It is often used in organic synthesis and pharmaceutical research due to its unique structure, which includes a pyrrolidine ring and an aminopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopyridine Moiety: This step often involves nucleophilic substitution reactions where an aminopyridine derivative is introduced to the pyrrolidine ring.

    Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the aminopyridine moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the aminopyridine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-(5-aminopyridin-2-yl-3,4,6-d3)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and an aminopyridine moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biological Activity

Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H22N4O2
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 111669-25-1

Synthesis Methods

The synthesis of this compound typically involves several steps, including the use of reagents such as sodium cyanoborohydride in methanol. The yield of this compound can reach up to 91% under optimized conditions .

Pharmacological Profile

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Some notable findings include:

  • Inhibition of PD-L1 Interaction : In a study involving mouse splenocytes, the compound demonstrated the ability to rescue immune cells from PD-L1 mediated inhibition, achieving a rescue rate of 92% at a concentration of 100 nM .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, related compounds have shown significant inhibition against A431 vulvar epidermal carcinoma cells .
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2020)Demonstrated that related compounds could inhibit PD-L1 interactions, suggesting potential for immune modulation in cancer therapy .
Chopra et al. (2015)Investigated the synthesis and biological activity of pyrimidine derivatives, highlighting the importance of structural modifications for enhancing anticancer efficacy .
ResearchGate StudyExplored the inhibitory effects on CYP enzymes by related compounds, indicating possible drug-drug interaction risks .

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9,15H2,1-3H3

InChI Key

AWOBXGXXWCBSQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.